molecular formula C10H11N3O6 B2412431 Ethyl 2,4-dinitro-anilino-acetate CAS No. 33414-81-2

Ethyl 2,4-dinitro-anilino-acetate

Cat. No.: B2412431
CAS No.: 33414-81-2
M. Wt: 269.213
InChI Key: SNFSEYHQQBABCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dinitro-anilino-acetate is an organic compound characterized by the presence of nitro groups and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dinitro-anilino-acetate typically involves the nitration of aniline derivatives followed by esterification. One common method includes the reaction of 2,4-dinitroaniline with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the explosive nature of nitro compounds.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various organic transformations.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro-substituted positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Ethyl 2,4-dinitro-anilino-acetate finds applications in several scientific domains:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dinitro-anilino-acetate involves its interaction with biological molecules, particularly proteins and enzymes. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can modify protein function. The aniline moiety can interact with aromatic residues in proteins, affecting their activity and stability.

Comparison with Similar Compounds

    2,4-Dinitroaniline: Shares the nitro and aniline functional groups but lacks the ester moiety.

    Ethyl 2,4-dinitrophenylacetate: Similar structure but with a phenyl group instead of an aniline moiety.

Properties

IUPAC Name

ethyl 2-(2,4-dinitroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O6/c1-2-19-10(14)6-11-8-4-3-7(12(15)16)5-9(8)13(17)18/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFSEYHQQBABCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.